2,5-dimethyl-N-(3-pyridinyl)benzenesulfonamide
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Overview
Description
2,5-dimethyl-N-(3-pyridinyl)benzenesulfonamide is a chemical compound with the molecular formula C13H14N2O2S and a molecular weight of 262.33 g/mol . This compound is characterized by the presence of a benzenesulfonamide group substituted with two methyl groups and a pyridinyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(3-pyridinyl)benzenesulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 3-aminopyridine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(3-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the pyridinyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or pyridines.
Scientific Research Applications
2,5-dimethyl-N-(3-pyridinyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(3-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyridinyl group can participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylbenzenesulfonamide: Lacks the pyridinyl group, which may reduce its binding affinity to certain targets.
N-(3-pyridinyl)benzenesulfonamide: Lacks the methyl groups, which may affect its solubility and reactivity.
2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide: Similar structure but with the pyridinyl group in a different position, which can alter its binding properties.
Uniqueness
2,5-dimethyl-N-(3-pyridinyl)benzenesulfonamide is unique due to the specific positioning of its substituents, which can enhance its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-10-5-6-11(2)13(8-10)18(16,17)15-12-4-3-7-14-9-12/h3-9,15H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGSMDCLIJRNPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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